molecular formula C18H24N6O8S B1387555 1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate CAS No. 17228-46-5

1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate

Cat. No. B1387555
CAS RN: 17228-46-5
M. Wt: 484.5 g/mol
InChI Key: QMXJIKQXUYRZIE-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate is a compound with the molecular formula C9H11N3O2 . It has been used in the synthesis of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .


Synthesis Analysis

The compound has been synthesized via a Pd-catalyzed C-N cross-coupling . This method is based on literature reports of the activity of indoles against various cancer cell lines .


Chemical Reactions Analysis

The compound has been used in the synthesis of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These have been evaluated for their anticancer activity against various cancer cell lines .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 193.20 . The predicted density is approximately 1.5 g/cm3, and the predicted refractive index is n20D 1.66 .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research due to its biochemical properties. It serves as a reagent in the study of protein structures and functions, particularly in the identification and quantification of proteins, and the analysis of their modifications and interactions .

Anticancer Agent Design

Researchers have explored derivatives of this compound for their potential as anticancer agents . The structure of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine has been incorporated into novel indole-based compounds, which have shown activity against various cancer cell lines, including prostate and pancreatic cancer cells .

Molecular Synthesis

In synthetic chemistry, this compound is used as a building block for creating complex molecules. Its structure is pivotal in Pd-catalyzed C-N cross-coupling reactions , which are essential for constructing nitrogen-containing heterocycles that are prevalent in many pharmaceuticals .

Biochemical Studies

The compound’s interaction with other biochemical substances makes it valuable for studying enzyme kinetics and mechanisms. It can act as an inhibitor or activator in enzymatic reactions, helping to elucidate the biological pathways in which these enzymes are involved .

Drug Development

Due to its biochemical activity, this compound is also investigated in drug development processes. It can be used to modify the pharmacokinetic and pharmacodynamic profiles of new drug candidates, enhancing their efficacy and reducing potential side effects .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reference material when calibrating instruments or validating methods, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses .

Material Science

The compound’s unique properties are of interest in material science, where it may be used to create novel materials with specific electronic or photonic characteristics, potentially useful in the development of sensors or other electronic devices .

Educational Research

Lastly, in educational settings, this compound is used to demonstrate chemical principles and reactions to students, particularly in advanced organic chemistry and pharmacology courses, due to its relevance in real-world applications .

Future Directions

The compound and its derivatives have shown promising anticancer activity . These 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H11N3O2.H2O4S/c2*10-9(11)12-4-6-1-2-7-8(3-6)14-5-13-7;1-5(2,3)4/h2*1-3H,4-5H2,(H4,10,11,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXJIKQXUYRZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN=C(N)N.C1OC2=C(O1)C=C(C=C2)CN=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate
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1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate
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1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate
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1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate
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1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate
Reactant of Route 6
1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate

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